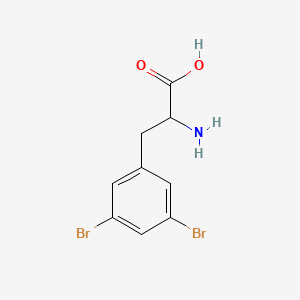

3,5-Dibromo-DL-phenylalanine

Description

BenchChem offers high-quality 3,5-Dibromo-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,5-dibromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHBRWDIELMBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,5-Dibromo-DL-phenylalanine: A Polypharmacological Modulator of Glutamatergic Neurotransmission

Abstract

This technical guide provides an in-depth examination of 3,5-Dibromo-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine, which has emerged as a significant research tool and potential therapeutic agent due to its unique modulatory effects on the glutamatergic system. Unlike highly selective antagonists that completely block receptor function and have failed in clinical trials due to severe side effects, 3,5-Dibromo-DL-phenylalanine exhibits a more nuanced, polypharmacological profile. It acts as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, while also depressing presynaptic glutamate release and attenuating the activity of AMPA/kainate receptors.[1][2] This multi-faceted mechanism allows it to normalize excessive glutamatergic activity without causing a complete shutdown, a property that has demonstrated significant potential in preclinical models of stroke, epilepsy, and psychosis.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanism of action, comprehensive protocols for its characterization, and a summary of its therapeutic potential.

The Principle of Partial Agonism at the NMDA Receptor

In pharmacology, the interaction of a ligand with a receptor can elicit a spectrum of responses. While a full agonist binds to a receptor and produces a maximal biological response, and an antagonist binds but elicits no response, a partial agonist occupies a unique intermediate position. It binds to and activates the receptor, but only with partial efficacy relative to a full agonist.

The therapeutic utility of a partial agonist is significant. In a state of low endogenous agonist concentration, it provides a modest level of receptor activation. Conversely, in an environment of excessive agonist concentration—a hallmark of excitotoxic conditions like stroke or seizures—a partial agonist competes with the endogenous full agonist for receptor binding. By displacing the full agonist and eliciting a lower-efficacy response, it effectively functions as an antagonist, dampening the excessive signaling. This "ceiling effect" is a critical feature for therapeutic intervention, particularly at the NMDA receptor, where over-activation is a key driver of neuropathology.

Physicochemical Profile and Synthesis Overview

3,5-Dibromo-DL-phenylalanine is a racemic mixture of the D- and L-stereoisomers. The majority of published research has focused on the biological activity of the L-isomer (3,5-Dibromo-L-phenylalanine).[1][2][3] The D-isomer, while less studied in this specific brominated form, is known in its parent D-phenylalanine form to exhibit pharmacological activity, including the potential to inhibit enkephalinase, an enzyme that degrades endogenous opioids.[4][5]

| Property | Data |

| Molecular Formula | C₉H₉Br₂NO₂ |

| Molecular Weight | 322.98 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | Racemic (DL mixture) |

Mechanism of Action: A Tripartite Modulation of the Glutamate Synapse

The pharmacological profile of 3,5-Dibromo-DL-phenylalanine is not defined by a single action, but by a coordinated, multi-target engagement within the glutamatergic synapse. This polypharmacology is key to its potential as a therapeutic agent that normalizes rather than ablates synaptic transmission.[1]

Primary Action: Partial Agonism at the NMDA Receptor

The principal and most characterized action of 3,5-Dibromo-L-phenylalanine is its role as a partial agonist at the NMDA receptor.[1] Electrophysiological studies have demonstrated that it acts at the glutamate-binding site.[2] In the absence of the endogenous agonist glutamate, the compound elicits a submaximal activation of the NMDA receptor. One key study quantified this activity, reporting an efficacy of approximately 30.5% compared to NMDA.[2] This intrinsic activity is sufficient to support basal NMDA receptor function but prevents the excessive calcium influx associated with excitotoxicity during pathological states like ischemic stroke.[1][3]

Secondary Modulatory Actions

Beyond its direct interaction with the NMDA receptor, 3,5-Dibromo-L-phenylalanine exerts two other significant effects:

-

Depression of AMPA/Kainate Receptor Activity: The compound has been shown to reduce the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) mediated by AMPA/kainate receptors.[2] This suggests a dampening effect on fast excitatory synaptic transmission.

-

Reduction of Presynaptic Glutamate Release: The molecule also acts presynaptically to inhibit the release of glutamate.[1][2] This upstream action reduces the overall concentration of the primary excitatory neurotransmitter in the synaptic cleft, further contributing to the normalization of synaptic activity.

The combination of these three actions—partial NMDA agonism, AMPA/kainate receptor depression, and reduced glutamate release—creates a powerful and unique modulatory profile.

Figure 1: Signaling pathway of 3,5-Dibromo-DL-phenylalanine.

In Vitro Characterization: Protocols and Data

The characterization of a partial agonist requires a multi-assay approach to determine its binding affinity, potency, and intrinsic efficacy. The following protocols represent standard, self-validating workflows for assessing the activity of a compound like 3,5-Dibromo-DL-phenylalanine.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the affinity (Ki) of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.

Methodology:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the crude membrane fraction by high-speed centrifugation and wash multiple times to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the cortical membranes, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and increasing concentrations of 3,5-Dibromo-DL-phenylalanine.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This "gold standard" functional assay directly measures ion channel activity to determine the potency (EC₅₀) and maximal efficacy (Emax) of the compound.

Methodology:

-

Cell Culture: Culture primary neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) on glass coverslips.

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with an extracellular solution.

-

Patching: Using a glass micropipette filled with an intracellular solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell. Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -70 mV) to measure inward currents.

-

Drug Application: Apply a saturating concentration of the co-agonist glycine. Then, apply increasing concentrations of 3,5-Dibromo-DL-phenylalanine and measure the resulting current. For comparison, apply a maximal concentration of a full agonist (e.g., NMDA) to determine the maximum possible current.

-

Data Analysis: Plot the normalized current response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and the Emax (expressed as a percentage of the maximal response to the full agonist).

Figure 2: Experimental workflow for in vitro characterization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for 3,5-Dibromo-L-phenylalanine from electrophysiological studies.[2]

| Parameter | Receptor/Channel | Value | Description |

| EC₅₀ | NMDA Receptor | 331.6 ± 78.6 µM | The concentration for 50% of maximal effect. |

| Emax | NMDA Receptor | 30.5 ± 4.7% | Maximal efficacy relative to NMDA (full agonist). |

| IC₅₀ | AMPA/Kainate mEPSCs | 29.4 ± 4.3 µM | The concentration for 50% inhibition of mEPSC frequency. |

In Vivo Efficacy and Therapeutic Outlook

The true potential of 3,5-Dibromo-L-phenylalanine's unique pharmacological profile is demonstrated in its in vivo effects. In a rat model of stroke, administration of the compound after the ischemic event significantly reduced the volume of infarcted brain tissue by 52%.[1] This level of neuroprotection is comparable to that seen with potent NMDA antagonists, but crucially, 3,5-Dibromo-L-phenylalanine achieves this without inducing the severe side effects, such as schizophrenia-like symptoms, that plagued earlier antagonist drugs.[1]

Furthermore, the compound has shown efficacy in a pentylenetetrazole (PTZ)-induced seizure model in rats, significantly reducing seizure severity.[1] It also prevented sensorimotor gating deficits caused by the NMDA antagonist MK-801, a preclinical model relevant to schizophrenia.[1] This body of evidence strongly suggests that its ability to modulate rather than block glutamatergic transmission is a promising therapeutic strategy for a range of neurological and neuropsychiatric disorders.[3]

Discussion and Future Directions

3,5-Dibromo-DL-phenylalanine represents a departure from the "magic bullet" approach of highly selective ligands. Its efficacy appears to stem from its "polyvalent" or multi-target action, which collectively serves to normalize a hyperactive glutamatergic system. The partial agonism at NMDA receptors provides a crucial ceiling effect, preventing excitotoxicity while maintaining basal tone. This is complemented by its inhibitory actions on presynaptic glutamate release and postsynaptic AMPA/kainate receptors.

Several key questions remain that warrant further investigation:

-

Stereoisomer Activity: The current body of research focuses almost exclusively on the L-isomer. A critical next step is to resolve the DL-racemic mixture and characterize the pharmacological activity of the D-isomer in isolation. Does it contribute to the overall effect, or is it inactive? Could it have its own distinct pharmacological profile?

-

Binding Site Clarification: While one key study points to the glutamate-binding site on the NMDA receptor, another source suggests it acts on the glycine co-agonist site.[2][3] Further competitive binding and site-directed mutagenesis studies are needed to definitively resolve this.

-

Chronic Dosing and Safety: The preclinical studies have focused on acute administration. Long-term safety, toxicity, and pharmacokinetic profiles need to be established before any potential clinical translation.

References

-

Yelshansky, M. V., et al. (2006). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. British Journal of Pharmacology, 149(7), 853–862. [Link]

-

Wikipedia contributors. (2023). NMDA receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Yelshansky, M. V., et al. (2009). Halogenated Aromatic Amino Acid 3,5-dibromo-D:-Tyrosine Produces Beneficial Effects in Experimental Stroke and Seizures. Journal of Pharmacology and Experimental Therapeutics, 329(1), 133–142. [Link]

- Google Patents. (2011). CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution.

-

Ehrenfeld, D. (2000). DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system. Medical Hypotheses, 54(2), 299–303. [Link]

- Research Starters. (n.d.). Phenylalanine as a therapeutic supplement. Salem Press Encyclopedia of Health.

-

Yarotskyy, V., et al. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. Molecular Pharmacology, 68(4), 913–923. [Link]

-

Wikipedia contributors. (2024). Phenylalanine. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Phenylalanine as a therapeutic supplement | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

Technical Guide: 3,5-Dibromo-DL-phenylalanine in Chemical Biology and Drug Design

[1]

Executive Summary

3,5-Dibromo-DL-phenylalanine (3,5-diBr-Phe) is a non-canonical amino acid derivative characterized by the presence of two bromine atoms at the meta positions of the phenyl ring.[1] This halogenation imparts significant lipophilicity, steric bulk, and unique electronic properties compared to native phenylalanine.[1][2] It serves as a critical scaffold in fragment-based drug discovery (FBDD) , a heavy-atom derivative for X-ray crystallographic phasing , and a versatile intermediate for Suzuki-Miyaura cross-coupling reactions to generate complex amino acid libraries.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]

Core Identification Data

| Property | Detail |

| Chemical Name | 3,5-Dibromo-DL-phenylalanine |

| CAS Number | 1259992-43-2 (DL-form); 634917-08-1 (L-form) |

| Molecular Formula | C₉H₉Br₂NO₂ |

| Molecular Weight | 322.98 g/mol |

| IUPAC Name | 2-amino-3-(3,5-dibromophenyl)propanoic acid |

| SMILES | NC(CC1=CC(Br)=CC(Br)=C1)C(=O)O |

| Appearance | White to off-white crystalline powder |

Structural Properties

The 3,5-dibromo substitution pattern creates a "meta-constrained" electronic environment.[1] Unlike 4-bromo-phenylalanine (para), the 3,5-substitution leaves the para position open while sterically crowding the meta positions.[1]

-

Steric Bulk: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å), restricting rotation within peptide binding pockets.[2]

-

Electronic Effect: Bromine is electron-withdrawing (inductive), reducing the electron density of the aromatic ring.[1][2] This makes the ring less prone to oxidation but activates it for specific metal-catalyzed couplings.[1][2]

-

Hydrophobicity: The addition of two halogen atoms significantly increases the LogP (partition coefficient), enhancing membrane permeability in peptidomimetic applications.[1][2]

Physical & Chemical Properties[2][3][4][5][6][9]

| Property | Value / Description | Notes |

| Melting Point | 266–267 °C (dec.)[1][2] | High lattice energy due to H-bonding and halogen bonding.[1][2] |

| Solubility (Water) | Sparingly soluble (< 1 mg/mL) | Hydrophobic ring limits aqueous solubility.[2] |

| Solubility (Organic) | Soluble in DMSO, DMF, dilute HCl | Standard solvents for peptide coupling.[2] |

| pKa (Carboxyl) | ~2.1 (Estimated) | Slightly more acidic than Phe (1.[2]83) due to electron withdrawal.[2] |

| pKa (Amine) | ~9.0 (Estimated) | Slightly less basic than Phe (9.13).[2] |

| X-ray Scattering | Anomalous signal at K-edge (13.47 keV) | Excellent for SAD/MAD phasing.[2] |

Synthesis & Manufacturing

Direct bromination of phenylalanine typically yields the para (4-bromo) or ortho,para isomers due to the directing effects of the alkyl side chain.[1] Therefore, the synthesis of the 3,5-isomer requires a de novo construction of the amino acid backbone from a pre-halogenated precursor.[1][2]

Retrosynthetic Pathway

The most robust route involves the Sorensen Amino Acid Synthesis , utilizing 3,5-dibromobenzyl bromide to alkylate a glycine equivalent (diethyl acetamidomalonate).[1][2]

Caption: Synthesis of 3,5-Dibromo-DL-phenylalanine via the acetamidomalonate pathway.

Detailed Experimental Protocol

Step 1: Bromination of 3,5-Dibromotoluene

-

Dissolve 3,5-dibromotoluene (1.0 eq) in CCl₄ or Benzotrifluoride (greener alternative).[2]

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN or Benzoyl Peroxide.[2]

-

Reflux for 4–6 hours under N₂ atmosphere. Monitor by TLC.[2][3]

-

Cool, filter off succinimide, and concentrate the filtrate to obtain 3,5-dibromobenzyl bromide .[1][2]

Step 2: Alkylation

-

Prepare a solution of Sodium Ethoxide (NaOEt) in dry Ethanol (1.1 eq).[2]

-

Add Diethyl acetamidomalonate (1.0 eq) and stir for 30 min to generate the enolate.

-

Dropwise add 3,5-dibromobenzyl bromide (dissolved in EtOH).

-

Reflux for 6 hours. Precipitate NaCl is filtered off; solvent is evaporated.[2]

Step 3: Hydrolysis & Decarboxylation

Applications in Research & Development

Peptide Engineering & Peptidomimetics

3,5-diBr-Phe is used to scan peptide sequences for hydrophobic interactions.[1][2] The bulky bromine atoms can fill hydrophobic pockets in receptors (e.g., GPCRs) more effectively than a methyl group.[2]

-

Hydrophobic Stapling: Enhances the stability of alpha-helices by shielding the backbone from solvent.[1][2]

-

Proteolytic Stability: The steric hindrance of the 3,5-substitution protects the adjacent peptide bond from enzymatic cleavage by chymotrypsin-like proteases.[1]

X-ray Crystallography (SAD Phasing)

Bromine is an ideal anomalous scatterer for Single-wavelength Anomalous Dispersion (SAD) phasing.[2]

-

Incorporation: The amino acid can be incorporated into synthetic peptides or proteins (via auxotrophic strains if using the L-isomer).[1][2]

-

Mechanism: The K-absorption edge of Br (13.47 keV, 0.92 Å) is easily accessible at synchrotrons, allowing for direct phase determination without heavy metal soaking.[1][2]

Medicinal Chemistry: Suzuki-Miyaura Coupling

The aryl bromide moiety serves as a "handle" for further diversification.[1][2] Using Palladium-catalyzed cross-coupling, researchers can attach aryl, vinyl, or alkyl groups to the 3 and 5 positions, creating a library of non-canonical amino acids from a single precursor.[1][2]

Caption: Key application workflows for 3,5-Dibromo-DL-phenylalanine in drug discovery.

Handling & Safety Information

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Storage: Store at room temperature (2–8°C preferred for long term). Keep dry; the compound is stable but hygroscopic.[2]

-

Incompatibility: Strong oxidizing agents.[2]

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood when handling the powder to avoid inhalation.[1][2]

References

-

PubChem. (2024).[2][4][5] 3,5-dibromo-L-phenylalanine | C9H9Br2NO2.[1][2][5][6] National Library of Medicine. Link

-

Sorensen, S. P. L. (1903).[2] Enzymstudien. Comptes-rendus des Travaux du Laboratoire Carlsberg. (Foundational reference for acetamidomalonate synthesis).

-

ChemicalBook. (2024).[7] 3,5-Dibromo-DL-phenylalanine Product Properties and CAS 1259992-43-2. Link

-

Dauter, Z., et al. (2000).[2] Anomalous signal of solvent bromides for phasing of protein crystals. Acta Crystallographica D. (Reference for Bromine phasing utility).

-

MedChemExpress. (2024).[2] 3-Bromo-DL-phenylalanine and derivatives. Link

Sources

- 1. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 2. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Bromo-5-phenylpentanoic acid | C11H13BrO2 | CID 22471988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-dibromo-L-phenylalanine | C9H9Br2NO2 | CID 11652712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1259992-43-2 | 3,5-Dibromo-DL-phenylalanine | Next Peptide [nextpeptide.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 3,5-Dibromo-DL-phenylalanine as a Polyvalent Glutamatergic Modulator

[1][2]

Executive Summary & Chemical Identity

3,5-Dibromo-DL-phenylalanine (3,5-DBr-DL-Phe) is a halogenated derivative of phenylalanine that functions as a "polyvalent" modulator of the glutamatergic synapse.[1] Unlike classical antagonists that target a single receptor subtype (often resulting in psychotomimetic side effects), 3,5-DBr-DL-Phe simultaneously targets presynaptic release, postsynaptic receptor kinetics, and astrocytic uptake mechanisms.

This guide focuses on the racemic mixture (DL), while explicitly delineating the pharmacodynamics of the biologically active L-isomer , which drives the receptor-specific effects, and the potential antioxidant contributions of the D-isomer .

Core Chemical Data

| Property | Specification |

| IUPAC Name | 2-amino-3-(3,5-dibromophenyl)propanoic acid |

| Molecular Formula | C₉H₉Br₂NO₂ |

| Molar Mass | 322.98 g/mol |

| Solubility | Soluble in acidic/basic aqueous solutions; limited solubility in neutral water.[2] |

| Key Activity | Partial NMDA Agonist, AMPA Antagonist, Presynaptic Inhibitor. |

Pharmacodynamics: The Polyvalent Mechanism

The therapeutic value of 3,5-DBr-DL-Phe lies in its ability to normalize glutamatergic tone during pathological hyperexcitability (e.g., ischemia, epilepsy) without completely silencing transmission.[2] This is achieved through a tripartite mechanism.

Mechanism of Action[2]

-

Presynaptic Inhibition: The compound depresses the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating a reduction in the probability of presynaptic glutamate release.

-

Postsynaptic NMDA Partial Agonism:

-

Acts as a weak partial agonist at the glutamate-binding site of the NMDA receptor (efficacy ~30% compared to glutamate).[1]

-

Significance: In the presence of massive glutamate release (stroke/seizure), it competes with glutamate, effectively lowering receptor activation (antagonist-like effect). In low glutamate states, it maintains basal signaling, preventing the side effects associated with complete blockade (e.g., vacuolization, psychosis).

-

-

Postsynaptic AMPA/Kainate Inhibition: It reduces the amplitude and frequency of AMPA-mediated currents, preventing the rapid depolarization required to remove the Mg²⁺ block from NMDA receptors.

-

ROS Scavenging (Glutamate Uptake Preservation):

-

Halogenated aromatic amino acids trap hydroxyl radicals (•OH).[2]

-

Oxidative stress inhibits glutamate transporters (GLT-1). By scavenging ROS, 3,5-DBr-DL-Phe preserves the functional integrity of these transporters, ensuring efficient clearance of synaptic glutamate.

-

Signaling Pathway Visualization

The following diagram illustrates the concurrent nodes of action within the tripartite synapse.

Caption: Tripartite modulation by 3,5-DBr-DL-Phe: Presynaptic inhibition, Postsynaptic stabilization, and ROS scavenging.

Experimental Protocols for Validation

To validate the effects of 3,5-DBr-DL-Phe in a drug development pipeline, the following protocols are recommended. These assays distinguish between simple antagonism and the compound's complex polyvalent profile.

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: Quantify the effect on NMDA vs. AMPA receptor currents in cultured hippocampal neurons.

-

Preparation:

-

Prepare primary neuronal cultures (E18 rat hippocampus).

-

Maintain for 10–14 days in vitro (DIV) to ensure synaptic maturity.

-

-

Recording Solution (Extracellular):

-

Standard Tyrode’s solution containing 1 µM TTX (to block action potentials) and 20 µM Bicuculline (to block GABA_A receptors).

-

Mg²⁺-free solution is required to record NMDA currents at negative holding potentials.

-

-

Drug Application Workflow:

-

Baseline: Record mEPSCs for 5 minutes.

-

NMDA Isolation: Apply 3,5-DBr-DL-Phe (10–300 µM) in the presence of CNQX (10 µM, AMPA blocker).

-

Expected Result: Increase in holding current (partial agonist effect) or reduction of NMDA-evoked currents if co-applied with NMDA.

-

-

AMPA Isolation: Apply 3,5-DBr-DL-Phe in the presence of AP5 (50 µM, NMDA blocker).

-

Expected Result: Dose-dependent reduction in mEPSC frequency and amplitude.[1]

-

-

-

Data Analysis:

-

Use clampfit/Python to analyze event frequency (presynaptic) and amplitude (postsynaptic).

-

Calculate IC₅₀ for AMPA inhibition and EC₅₀ for NMDA agonism.

-

In Vivo Seizure Protection Model (PTZ-Induced)

Objective: Assess anticonvulsant efficacy without motor impairment.

-

Subjects: Adult male Sprague-Dawley rats (250–300g).

-

Dosage Preparation: Dissolve 3,5-DBr-DL-Phe in 0.9% saline (pH adjusted to 7.4).

-

Dose Groups: Vehicle, 50 mg/kg, 100 mg/kg (i.p.).

-

-

Induction:

-

Administer test compound 30 minutes prior to seizure induction.

-

Inject Pentylenetetrazole (PTZ) (60 mg/kg, i.p.) to induce generalized tonic-clonic seizures.

-

-

Scoring (Racine Scale):

-

Stage 0: No response.

-

Stage 1: Ear twitching.

-

Stage 2: Convulsive waves through the body.

-

Stage 3: Myoclonic jerks, rearing.

-

Stage 4: Turn over onto side position.

-

Stage 5: Generalized tonic-clonic seizure.

-

-

Endpoint: Latency to first seizure and duration of tonic-clonic phase.

Comparative Efficacy Data

The following table summarizes the advantages of 3,5-DBr-DL-Phe over standard glutamatergic modulators.

| Feature | MK-801 (Dizocilpine) | NBQX (AMPA Antagonist) | 3,5-DBr-DL-Phe |

| Target | NMDA Channel Blocker | AMPA Receptor | Polyvalent (NMDA/AMPA/Release) |

| Effect on Ischemia | High Protection | Moderate Protection | High Protection (Comparable to MK-801) |

| Psychotomimetic Side Effects | Severe (Schizophrenia-like) | Low | Absent/Negligible |

| Cardiovascular Impact | Hypertension/Tachycardia | Variable | None/Minor |

| Mechanism | "All-or-None" Blockade | Postsynaptic Blockade | Stabilization / Partial Agonism |

Experimental Workflow Visualization

This diagram outlines the logical flow for characterizing the compound in a new research setting.

Caption: Validation workflow for 3,5-DBr-DL-Phe, emphasizing solubility and stereoisomer awareness.

References

-

Yarotskyy, V., et al. (2005). "Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine."[2] Molecular Pharmacology.

-

Glushakov, A. V., et al. (2008). "Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit." British Journal of Pharmacology.[2]

-

Nagy, D., et al. (2009). "Neuroprotective action of halogenated derivatives of L-phenylalanine." Stroke.

-

Gao, J., et al. (2018). "Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease." Frontiers in Neuroscience.

-

Barker-Haliski, M., & White, H. S. (2015). "Glutamatergic Mechanisms Associated with Seizures and Epilepsy." Cold Spring Harbor Perspectives in Medicine.

Methodological & Application

Application Note: High-Resolution Mass Spectrometry Profiling of 3,5-Dibromo-DL-phenylalanine

Abstract

This application note details the mass spectrometric characterization of 3,5-Dibromo-DL-phenylalanine, a halogenated amino acid analog with significant utility in crystallographic phasing and neuropharmacology. We present a validated protocol for its analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Special emphasis is placed on the unique isotopic signature of the dibromo-moiety, which serves as a definitive spectral fingerprint for identification.[1] This guide includes exact mass calculations, fragmentation pathways, and a robust experimental workflow designed for high-throughput environments.

Introduction & Chemical Context

3,5-Dibromo-DL-phenylalanine is a synthetic derivative of phenylalanine where hydrogen atoms at the meta positions of the phenyl ring are replaced by bromine. This modification introduces significant electron-withdrawing effects and steric bulk, altering the pKa and lipophilicity compared to the native amino acid.

Key Applications:

-

Structural Biology: Used as an anomalous scattering center for phasing in X-ray crystallography.

-

Drug Development: Acts as a weak partial agonist at the glycine site of the NMDA receptor [1].[2]

-

Metabolic Tracing: The distinct bromine isotope pattern allows for easy discrimination from endogenous phenylalanine in complex biological matrices.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-amino-3-(3,5-dibromophenyl)propanoic acid |

| Molecular Formula | |

| Monoisotopic Mass ( | 320.8999 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in acidic water, DMSO, Methanol |

| pKa Values |

Mass Spectrometry: The Bromine Isotope Signature

The most critical feature of 3,5-DiBr-Phe analysis is the isotopic distribution of bromine. Natural bromine exists as two stable isotopes,

For a molecule containing two bromine atoms, the statistical distribution follows a binomial expansion

Exact Mass Calculations for Protonated Ion

Formula:

| Isoptopologue | Composition | Calculated m/z | Relative Abundance |

| M (Nominal) | 321.9073 | ~25% (1) | |

| M + 2 | 323.9052 | ~50% (2) | |

| M + 4 | 325.9032 | ~25% (1) |

Note: The "M+2" peak is the most abundant and is often selected as the precursor ion for MS/MS to maximize sensitivity.

Experimental Protocol

Sample Preparation

Objective: Solubilize the zwitterionic compound while ensuring compatibility with ESI ionization.

-

Stock Solution: Dissolve 1 mg of 3,5-DiBr-Phe in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid. (Concentration: ~1 mg/mL or ~3 mM).

-

Why: The formic acid ensures protonation of the amine group, aiding solubility and pre-charging the molecule for ESI+.

-

-

Working Standard: Dilute the stock 1:100 in 0.1% Formic Acid in Water to achieve a final concentration of ~10 µg/mL.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates before injection.

LC-MS/MS Method

Column Selection: While C18 columns can retain this compound, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for underivatized amino acids due to their high polarity [2].

LC Parameters:

-

Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent.

-

Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 90% B (Isocratic hold for retention)

-

1-6 min: 90% B -> 60% B

-

6-8 min: 60% B (Wash)

-

8-10 min: 90% B (Re-equilibration)

-

MS Source Parameters (ESI Positive):

-

Spray Voltage: 3500 V

-

Gas Temperature: 300°C

-

Sheath Gas Flow: 11 L/min

-

Nebulizer: 35 psi

Fragmentation Mechanism & Data Interpretation

Upon Collision Induced Dissociation (CID), 3,5-DiBr-Phe follows characteristic amino acid fragmentation pathways, modified by the stability of the halogenated aromatic ring.

Primary Fragment Ions:

-

Immonium Ion (

~276/278/280): Loss of -

Ammonia Loss (

): Loss of -

Tropylium Ion (

~233/235/237): Formation of the stable 3,5-dibromobenzyl carbocation (or tropylium equivalent) after cleavage of the

Visualization of Fragmentation Pathway

Figure 1: Proposed fragmentation pathway for 3,5-Dibromo-DL-phenylalanine under ESI-MS/MS conditions.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow from sample preparation to data analysis.

Troubleshooting & Optimization

-

Low Sensitivity: Ensure the pH of the mobile phase is acidic (pH < 3). The amino group must be protonated. If using C18, ion-pairing reagents (e.g., HFBA) can improve retention but may suppress ionization.

-

Peak Broadening: In HILIC, ensure the sample diluent matches the initial mobile phase (high organic content, e.g., 90% ACN). Injecting a 100% aqueous sample into a HILIC column will cause peak distortion.

-

Ambiguous ID: If the 1:2:1 pattern is obscured by matrix noise, switch to Multiple Reaction Monitoring (MRM) mode using the transition

(Quantifier) and

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11652712, 3,5-Dibromo-L-phenylalanine. Retrieved from [Link]

-

Agilent Technologies (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.[4] Application Note 5991-8636EN. Retrieved from [Link]

-

Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides.[5] Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249.[5] Retrieved from [Link]

-

ChemGuide (2023). Mass Spectra - The M+2 Peak (Bromine Isotopes). Retrieved from [Link]

Sources

Application Note: Cell Culture Protocols using 3,5-Dibromo-DL-phenylalanine

[1]

Executive Summary & Mechanism of Action

3,5-Dibromo-DL-phenylalanine is a halogenated derivative of phenylalanine.[1][2][3][4] In cell culture applications, it functions primarily through two distinct mechanisms, largely driven by the L-enantiomer component:[1]

-

Modulation of Glutamatergic Transmission (Neuroprotection): The compound acts as a partial agonist at the glycine site of the NMDA receptor and an antagonist at AMPA/Kainate receptors . This polyvalent profile makes it a potent tool for studying excitotoxicity and neuroprotection in ischemic models.

-

Inhibition of Alkaline Phosphatase (ALP): Halogenated phenylalanines are uncompetitive inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). They are used to arrest differentiation in osteoblastic lineages or to study mineralization kinetics.

Critical Consideration for DL-Form Users: Since the D-isomer is generally biologically inert or possesses significantly lower affinity for these specific targets, dosage calculations must account for the racemic nature .[1] To achieve an effective concentration equivalent to the pure L-form, the total concentration of the DL-form must often be doubled, assuming the D-form does not exhibit off-target cytotoxicity.[1]

Physicochemical Properties & Stock Preparation[1][5][6][7]

The dibromo substitution significantly increases the hydrophobicity of the phenylalanine core compared to the native amino acid. Proper solubilization is the failure point for most failed protocols.

Solubility Data

| Solvent | Solubility Limit (Max) | Recommended Stock Conc.[5] | Storage Stability |

| DMSO | ~15 mM (requires warming) | 10 mM | 6 months at -20°C |

| 0.1 M HCl | ~10 mM | 5 mM | 1 month at -20°C |

| PBS (pH 7.4) | < 1 mM (Poor) | N/A | Unstable (precipitates) |

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Standard method for cell culture additions.

-

Weighing: Calculate the mass required for 10 mL of 10 mM solution.

-

MW of 3,5-Dibromo-Phe ≈ 323.0 g/mol .[1]

-

Mass = 32.3 mg.

-

-

Dissolution: Add 32.3 mg of 3,5-Dibromo-DL-phenylalanine powder to a sterile amber glass vial.

-

Solvent Addition: Add 10 mL of high-grade sterile DMSO (cell culture grade).

-

Sonication: Sonicate at 40°C for 10–15 minutes. The solution must be completely clear.

-

Note: If turbidity persists, add DMSO to dilute to 5 mM. Halogenated amino acids can be stubborn.

-

-

Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.

-

Aliquot: Dispense into 500 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Experimental Workflows

Application A: Neuroprotection Assay (Excitotoxicity Model)

Objective: Assess the ability of 3,5-DBr-DL-Phe to prevent glutamate-induced neuronal death.[1] Cell Model: Primary Rat Cortical Neurons or PC12 Cells.

Step-by-Step Protocol:

-

Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at

cells/well. Culture for 24h (PC12) or 7–10 days (Primary Neurons). -

Pre-Treatment (The Racemic Adjustment):

-

Remove culture media and wash with Mg²⁺-free HBSS.[1]

-

Prepare Treatment Media containing 3,5-DBr-DL-Phe.[1]

-

Target L-concentration: 50 µM – 500 µM.

-

Required DL-concentration: 100 µM – 1 mM.

-

Control: Include a vehicle control (DMSO < 0.1%) and a pure DL-Phenylalanine control to rule out osmolarity effects.

-

Incubate cells with the compound for 30 minutes prior to insult.

-

-

Insult: Add Glutamate (100 µM) + Glycine (10 µM) directly to the wells containing the drug.

-

Incubation: Incubate for 24 hours at 37°C.

-

Readout: Measure cell viability using an LDH Release Assay (cytotoxicity) or MTT Assay (metabolic activity).

Application B: Alkaline Phosphatase Inhibition (Differentiation Block)

Objective: Inhibit mineralization in osteoblastic cells to verify ALP dependency. Cell Model: MC3T3-E1 (Pre-osteoblasts) or Caco-2.[1]

Step-by-Step Protocol:

-

Differentiation Induction: Culture cells until confluence. Switch to Osteogenic Media (Media + 50 µg/mL Ascorbic Acid + 10 mM

-Glycerophosphate).[1] -

Inhibitor Treatment:

-

Maintenance: Change media with fresh inhibitor every 2–3 days for 14–21 days.

-

Readout:

-

Day 7/14: Lyse cells and perform a colorimetric pNPP Alkaline Phosphatase Activity Assay.

-

Day 21: Alizarin Red S staining to visualize calcium deposition (mineralization).

-

Expected Result: Significant reduction in red staining (calcium) compared to untreated osteogenic controls.

-

Visualizing the Mechanism & Workflow

The following diagram illustrates the dual-pathway utility of the compound and the critical "Racemic Filter" logic required during experimental design.

Caption: Workflow depicting the functional separation of the DL-racemate in biological systems. The L-isomer drives the pharmacological effect, necessitating dosage adjustment.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Shock dilution from DMSO stock. | Dilute stock 1:10 in sterile PBS before adding to bulk media. Vortex immediately. |

| Crystal Formation | Concentration > 10 mM or media cooling. | Keep media at 37°C during addition. Do not exceed 10 mM final concentration. |

| Unexpected Toxicity | DMSO concentration > 0.5%. | Ensure final DMSO is < 0.1%. If high drug load is needed, use a higher concentration stock (e.g., 20 mM) if solubility permits, or switch to HCl-acidified water stock. |

| No Inhibition Observed | Under-dosing due to DL-form.[1] | Remember: 2 mM of DL-form = ~1 mM of active L-form.[1] Increase dosage accordingly. |

References

-

Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.[1][6] Molecular Psychiatry, 7(4), 359-367.[1][6]

-

Yarotskyy, V., et al. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine.[7] Molecular Pharmacology, 67(5), 1648-1654.[1]

-

Fishman, W. H., & Sie, H. G. (1971). Organ-specific inhibition of human alkaline phosphatase isoenzymes of liver, bone, intestine and placenta; L-phenylalanine, L-tryptophan and L-homoarginine.[1] Enzymologia, 41(3), 141-167.[1]

-

Nair, V., et al. (2003). 3,5-Dibromo-L-phenylalanine: A novel neuroprotective agent.[1] Stroke, 34, 246. (Contextual citation for stroke models).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 3,5-Dibromo-DL-phenylalanine in Neurotoxicity Assays

Introduction: Unveiling the Biphasic Potential of 3,5-Dibromo-DL-phenylalanine

3,5-Dibromo-DL-phenylalanine is a halogenated derivative of the essential amino acid phenylalanine. The L-enantiomer, 3,5-Dibromo-L-phenylalanine, has been identified as a weak partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] This interaction gives it a complex pharmacological profile, with demonstrated neuroprotective and anti-seizure activities in preclinical models at therapeutic concentrations.[2] It is believed to modulate glutamatergic neurotransmission, which is crucial for neuronal function but can also be a primary pathway for neuronal death.[2]

While its therapeutic potential is under investigation, the fundamental mechanism of action—modulation of the NMDA receptor—warrants a thorough investigation of its potential for neurotoxicity under different conditions. Overactivation of NMDA receptors leads to a phenomenon known as excitotoxicity, a key pathological process in many neurodegenerative diseases and acute brain injuries.[1][3][4] Excitotoxicity is characterized by excessive intracellular calcium influx, leading to a cascade of detrimental events including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis or necrosis.[3][4]

These application notes provide a comprehensive guide for researchers to investigate the potential neurotoxic effects of 3,5-Dibromo-DL-phenylalanine. We present a scientific rationale for this investigation and provide detailed in vitro and in vivo protocols to assess its dose-dependent effects on neuronal viability and function. The central hypothesis is that while therapeutic doses of the L-isomer are neuroprotective, high concentrations of the DL-racemic mixture may induce excitotoxicity due to sustained partial agonism at the NMDA receptor.

Principle of the Assay: Probing for Excitotoxicity

The neurotoxicity assays described herein are designed to test the hypothesis that 3,5-Dibromo-DL-phenylalanine can induce excitotoxicity at elevated concentrations. The underlying principle is the compound's activity as a partial agonist at the NMDA receptor's glycine site.[1] In the presence of glutamate, the primary excitatory neurotransmitter, the binding of an agonist to the glycine site is necessary for channel opening and calcium influx.[1]

A partial agonist, by definition, produces a submaximal response compared to a full agonist.[5][6] At therapeutic concentrations, this partial agonism may dampen excessive NMDA receptor activity, leading to neuroprotection.[2] However, at high, sustained concentrations, even a partial agonist can lead to a persistent, low-level activation of NMDA receptors. This could result in a chronic elevation of intracellular calcium, triggering the excitotoxic cascade.

The following protocols will enable the systematic evaluation of this dose-dependent effect. In vitro assays will quantify cell death in neuronal cultures, while in vivo studies will assess behavioral and histopathological changes in a rodent model.

Proposed Signaling Pathway for 3,5-Dibromo-DL-phenylalanine-Induced Neurotoxicity

Caption: Proposed pathway of 3,5-Dibromo-DL-phenylalanine-induced neurotoxicity.

In Vitro Neurotoxicity Assessment

This section provides protocols for assessing the neurotoxicity of 3,5-Dibromo-DL-phenylalanine using cultured neuronal cells. We recommend using either the human neuroblastoma cell line SH-SY5Y or primary cortical neurons for their relevance in neurotoxicity studies.[7][8][9]

Experimental Workflow

Caption: In vitro neurotoxicity experimental workflow.

Cell Culture

-

SH-SY5Y Cells: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[10] Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[11] For neurotoxicity assays, cells can be used in their undifferentiated state.

-

Primary Cortical Neurons: Isolate cortical neurons from embryonic day 18 (E18) rat pups.[12][13] Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.[14][15]

Preparation of 3,5-Dibromo-DL-phenylalanine Stock Solution

-

Weigh out 3,5-Dibromo-DL-phenylalanine powder.

-

Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 100 mM).

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C. Prepare fresh working dilutions in cell culture medium on the day of the experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Protocol:

-

Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of 3,5-Dibromo-DL-phenylalanine in culture medium.

-

Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 100 µM glutamate).

-

Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.

Protocol:

-

Plate and treat the cells as described in the MTT assay protocol (steps 1-4).

-

At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).[20][21]

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Hypothetical In Vitro Data

| Concentration of 3,5-Dibromo-DL-phenylalanine (µM) | Cell Viability (% of Control) - MTT Assay | Cytotoxicity (% of Max) - LDH Assay |

| 0 (Vehicle Control) | 100 ± 4.5 | 5.2 ± 1.1 |

| 10 | 98.2 ± 5.1 | 6.1 ± 1.5 |

| 50 | 95.6 ± 4.8 | 8.3 ± 2.0 |

| 100 | 82.1 ± 6.2 | 15.7 ± 3.1 |

| 250 | 65.4 ± 7.1 | 32.4 ± 4.5 |

| 500 | 41.3 ± 5.9 | 58.9 ± 5.3 |

| 1000 | 22.7 ± 4.3 | 75.6 ± 6.8 |

In Vivo Acute Neurotoxicity Assessment in Rodents

This protocol outlines a basic acute neurotoxicity study in rats to evaluate the potential adverse effects of 3,5-Dibromo-DL-phenylalanine.[22][23] All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Animal Model and Dosing

-

Animals: Adult male Sprague-Dawley rats (8-10 weeks old).

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing:

-

Prepare 3,5-Dibromo-DL-phenylalanine in a sterile vehicle (e.g., saline or 0.5% carboxymethylcellulose).

-

Administer the compound via intraperitoneal (i.p.) injection.

-

Use at least three dose levels (e.g., 50, 100, and 200 mg/kg) and a vehicle control group. The dose levels should be selected based on preliminary range-finding studies.

-

Administer a single dose and observe the animals for 14 days.[24]

-

Behavioral and Motor Function Assessment

Conduct a battery of behavioral tests before and at various time points after administration (e.g., 1, 4, 24, and 48 hours, and then weekly).

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Rotarod Test: To evaluate motor coordination and balance.

-

Grip Strength Test: To measure forelimb muscle strength.

-

Functional Observational Battery (FOB): A systematic observation of autonomic function, neuromuscular coordination, and sensory-motor responses.

Histopathological Analysis

At the end of the 14-day observation period, euthanize the animals and perform the following:

-

Perfuse the animals with saline followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in 4% paraformaldehyde.

-

Process the brains for paraffin embedding and sectioning.

-

Stain brain sections (e.g., hippocampus and cortex) with Hematoxylin and Eosin (H&E) to assess for neuronal damage, such as pyknotic nuclei, eosinophilic cytoplasm, and neuronal loss.[25][26][27]

-

Consider immunohistochemical staining for markers of neuronal injury (e.g., Fluoro-Jade B) or apoptosis (e.g., cleaved caspase-3).

Conclusion and Interpretation of Results

A dose-dependent decrease in cell viability (MTT assay) and an increase in cytotoxicity (LDH assay) in vitro would suggest that 3,5-Dibromo-DL-phenylalanine has neurotoxic potential at high concentrations. These findings, if correlated with behavioral deficits and histopathological evidence of neuronal damage in vivo, would provide strong evidence for its neurotoxicity.

The results of these assays will help to define the therapeutic window of 3,5-Dibromo-DL-phenylalanine and provide a deeper understanding of its biphasic effects on the central nervous system. This information is critical for the safe development of this and other NMDA receptor-modulating compounds.

References

-

Wikipedia. NMDA receptor. [Link]

-

Yarotskyy, V., et al. (2006). Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. British Journal of Pharmacology, 147(7), 743–752. [Link]

-

Kim, G. H., et al. (2016). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Molecules and Cells, 39(11), 773–780. [Link]

-

DB-ALM. Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

-

Arundine, M., & Tymianski, M. (2003). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Journal of Cerebral Blood Flow & Metabolism, 23(11), 1277–1296. [Link]

-

Vorhees, C. V., & Williams, M. T. (2016). Issues in the design, analysis, and application of rodent developmental neurotoxicology studies. Neurotoxicology and Teratology, 57, 1–17. [Link]

-

PubChem. 3,5-dibromo-L-phenylalanine. [Link]

-

Jin, R., et al. (2005). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. Journal of Neuroscience, 25(10), 2534–2545. [Link]

-

Chen, Y., et al. (2014). Histological Quantitation of Brain Injury Using Whole Slide Imaging: A Pilot Validation Study in Mice. PLoS ONE, 9(3), e92847. [Link]

-

Schifano, F., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]

-

Bio-protocol. Primary Culture of Cortical Neurons. [Link]

-

Patsnap Synapse. (2024). What are NMDA receptor partial agonists and how do they work?. [Link]

-

MDPI. (2026). Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights. [Link]

-

Diva-portal.org. In vitro cellular models for neurotoxicity studies. [Link]

-

Wikipedia. Excitotoxicity. [Link]

-

Bienta. Acute toxicity study in rodents. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

MDPI. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

-

Beaudoin, G. M., et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of Visualized Experiments, (65), e3851. [Link]

-

ResearchGate. In vivo study design. [Link]

-

Speliotes, E. K., et al. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience, 20(23), 8758–8767. [Link]

-

Frontiers. (2021). A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

NC3Rs. Challenging the regulatory requirement for acute toxicity studies in the development of new medicines. [Link]

-

Flanagan, E. P., et al. (2018). Histology of Brain Trauma and Hypoxia-Ischemia. Forensic Neuropathology, 111-137. [Link]

-

Kussius, C. L., & Popescu, G. K. (2009). Kinetic basis of partial agonism at NMDA receptors. Channels, 3(3), 199–201. [Link]

-

Creative Bioarray. In Vitro Neurotoxicity. [Link]

-

ResearchGate. Kinetic mechanism of NMDA receptor activation by partial agonists. [Link]

-

Bio-Rad. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Innoprot. Neurotoxicity Assay. [Link]

-

Bio-protocol. Protocol for the Primary Culture of Cortical and Hippocampal neurons. [Link]

-

Sanfeliu, C., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 6, 1332824. [Link]

-

UCSC Genome Browser. Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). [Link]

-

ResearchGate. Histopathological examination of the brain tissues showing cerebral.... [Link]

Sources

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are NMDA receptor partial agonists and how do they work? [synapse.patsnap.com]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. accegen.com [accegen.com]

- 12. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

- 13. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. clyte.tech [clyte.tech]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Acute toxicity study in rodents | Bienta [bienta.net]

- 23. nc3rs.org.uk [nc3rs.org.uk]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Frontiers | A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes [frontiersin.org]

- 27. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Guide: Interpreting the Mass Spectrometry Fragmentation of 3,5-Dibromo-DL-phenylalanine

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and troubleshooting the mass spectrometric analysis of 3,5-Dibromo-DL-phenylalanine. This halogenated amino acid, a derivative of L-phenylalanine, is noted for its role as a weak partial agonist at the glycine site of the NMDA receptor, making it a candidate for neuropsychiatric and neurological disorder research[1]. The presence of two bromine atoms introduces distinct isotopic patterns that are key to its identification but can also complicate spectral interpretation. This guide offers practical, in-depth solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the analysis of 3,5-Dibromo-DL-phenylalanine.

Q1: What is the expected molecular weight and isotopic pattern for the parent ion of 3,5-Dibromo-DL-phenylalanine? The molecular formula is C₉H₉Br₂NO₂[2]. The key to its mass spectrum is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. For a dibrominated compound, this results in a characteristic triplet peak cluster for the molecular ion ([M]⁺ or [M+H]⁺). You should expect to see three peaks:

-

M: The peak corresponding to the molecule with two ⁷⁹Br isotopes.

-

M+2: The most abundant peak, corresponding to one ⁷⁹Br and one ⁸¹Br.

-

M+4: The peak corresponding to two ⁸¹Br isotopes.

The theoretical intensity ratio for this triplet is approximately 1:2:1.

Q2: I see a prominent triplet peak cluster around m/z 322, 324, and 326. Is this my molecular ion? Yes, this is the expected pattern for the protonated molecular ion, [M+H]⁺, in positive ion mode ESI-MS. The monoisotopic mass of the neutral molecule is approximately 320.90 Da[2]. Upon protonation, the [M+H]⁺ ion containing two ⁷⁹Br isotopes will have an m/z of ~321.9. The subsequent peaks at ~323.9 (⁷⁹Br + ⁸¹Br) and ~325.9 (⁸¹Br + ⁸¹Br) complete the signature triplet. Observing this 1:2:1 pattern is the primary confirmation of a dibrominated compound.

Q3: What are the most common neutral losses I should expect during fragmentation? Similar to other α-amino acids, the most common fragmentation pathways involve losses from the amino acid backbone[3]. Key neutral losses to look for include:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da) or the entire carboxyl group as HCOOH (46 Da): A very common pathway for amino acids.

-

Loss of NH₃ (17 Da): From the amino group.

-

Loss of a bromine atom (79/81 Da): This is a potential fragmentation pathway for halogenated compounds[4].

Q4: Which ionization technique is best for analyzing this compound? The choice depends on the desired outcome.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for generating a strong molecular ion signal ([M+H]⁺ or [M-H]⁻) with minimal initial fragmentation. It is the recommended starting point for confirming the molecular weight and observing the characteristic bromine isotopic pattern[5].

-

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons, leading to extensive fragmentation[6]. While it may make the molecular ion difficult to observe, the resulting fragments provide rich structural information. EI is most useful for structural elucidation via library matching or detailed pathway analysis[7][8].

Section 2: In-Depth Fragmentation Analysis

A precise interpretation of the mass spectrum requires understanding the predictable cleavage patterns of the molecule. The stability of the resulting carbocations often dictates the most favorable fragmentation pathways[9].

Pillar 1: The Isotopic Signature of Dibromination

The unmistakable isotopic pattern of the two bromine atoms is the most powerful diagnostic tool. Any fragment that retains both bromine atoms will exhibit the 1:2:1 triplet pattern. A fragment that retains only one bromine atom will show a 1:1 doublet pattern, with peaks separated by 2 m/z units[5].

Table 1: Expected Isotopic Pattern for the Protonated Molecular Ion [C₉H₉Br₂NO₂ + H]⁺

| Isotope Combination | Calculated m/z (Monoisotopic) | Expected Relative Abundance |

|---|---|---|

| [M+H]⁺ with ²x⁷⁹Br | 321.9080 | ~51% (Reference Peak in Cluster) |

| [M+H]⁺ with ⁷⁹Br, ⁸¹Br | 323.9060 | ~100% (Base Peak in Cluster) |

| [M+H]⁺ with ²x⁸¹Br | 325.9039 | ~49% |

Pillar 2: Primary Fragmentation Pathways

Based on the structure of phenylalanine and general principles of mass spectrometry, we can predict several major fragmentation routes. These pathways are initiated after ionization and are typically studied using tandem mass spectrometry (MS/MS) where the parent ion is isolated and then fragmented.

-

Pathway A: Decarboxylation (Loss of COOH) This is a classic fragmentation for amino acids. The loss of the carboxylic acid group (45 Da) from the parent ion leads to the formation of an iminium ion. This fragment is highly significant as it retains the core structure minus the acid functionality.

-

Pathway B: Side-Chain Cleavage (Formation of Dibromobenzyl Cation) Cleavage of the bond between the α- and β-carbons of the side chain is highly favorable. This results in the formation of a resonance-stabilized dibromobenzyl cation. This is often the base peak in the spectrum of phenylalanine derivatives[10]. This fragment is crucial for confirming the structure of the aromatic portion of the molecule.

-

Pathway C: Loss of a Bromine Atom Direct loss of a bromine radical from the molecular ion is possible, which would result in a fragment that still contains one bromine atom and would therefore exhibit a 1:1 isotopic doublet[4].

Table 2: Predicted Major Fragments of 3,5-Dibromo-DL-phenylalanine in Positive Ion Mode

| Proposed Fragment Ion Structure | Neutral Loss | Calculated m/z (for ⁷⁹Br isotopes) | Isotopic Pattern |

|---|---|---|---|

| [M+H - HCOOH]⁺ | HCOOH (46 Da) | 277.94 | Triplet (1:2:1) |

| [C₇H₅Br₂]⁺ (Dibromobenzyl cation) | C₂H₄NO₂ | 246.88 | Triplet (1:2:1) |

| [M+H - Br]⁺ | Br (79 Da) | 242.99 | Doublet (1:1) |

| [C₉H₈Br₂NO]⁺ (Loss of H₂O) | H₂O (18 Da) | 303.91 | Triplet (1:2:1) |

Visualization of Fragmentation Pathways

Caption: General workflow for MS analysis of 3,5-Dibromo-DL-phenylalanine.

References

-

Wikipedia. (n.d.). NMDA receptor. Retrieved February 2026, from [Link]

-

Hu, W., Sun, C., & Li, L. (2017). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports. Available at: [Link]

-

Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249. Available at: [Link]

-

Desai, K. R., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. Available at: [Link]

- Kaltashov, I. A., & Eyles, S. J. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. (General knowledge, no direct link available for the entire book).

-

PubChem. (n.d.). 3,5-dibromo-L-phenylalanine. National Center for Biotechnology Information. Retrieved February 2026, from [Link]

-

Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. Iowa State University. Available at: [Link]

-

D'Este, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3182. Available at: [Link]

-

Taylor, E., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS One. Available at: [Link]

-

LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

ResearchGate. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Available at: [Link]

-

ResearchGate. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Available at: [Link]

-

AIP Publishing. (2012). Electron ionization and dissociation of aliphatic amino acids. Available at: [Link]

-

PubChem. (n.d.). DL-Phenylalanine. National Center for Biotechnology Information. Retrieved February 2026, from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved February 2026, from [Link]

Sources

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. 3,5-dibromo-L-phenylalanine | C9H9Br2NO2 | CID 11652712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. raco.cat [raco.cat]

- 5. benchchem.com [benchchem.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Efficacy of 3,5-Dibromo-DL-phenylalanine compared to other halogenated phenylalanines

Executive Summary

3,5-Dibromo-DL-phenylalanine (3,5-DBr-Phe) represents a specialized halogenated derivative of phenylalanine distinct from its monosubstituted counterparts like 4-chlorophenylalanine (Fenclonine).[1] While 4-substituted analogs are historically significant for enzyme inhibition (e.g., tryptophan hydroxylase), 3,5-DBr-Phe has emerged as a critical probe in neuropharmacology.[1] Its efficacy lies in its unique ability to modulate the NMDA receptor as a weak partial agonist at the glycine site, offering neuroprotective benefits in ischemic stroke and seizure models without the severe psychotomimetic side effects associated with full antagonists.

This guide objectively compares 3,5-DBr-Phe against other halogenated phenylalanines, synthesizing experimental data on enzyme inhibition, receptor affinity, and supramolecular assembly.[1]

Chemical & Physical Profile

The introduction of two bromine atoms at the meta positions (3,[1]5) of the phenyl ring drastically alters the electronic and steric landscape of the amino acid compared to the native L-Phenylalanine or the para-substituted variants.[1]

Comparative Properties Table

| Property | L-Phenylalanine (Native) | 4-Chloro-DL-phenylalanine | 3,5-Dibromo-DL-phenylalanine |

| Molecular Weight | 165.19 g/mol | 199.63 g/mol | 322.98 g/mol |

| Melting Point | 283°C (dec) | ~265°C (dec) | ~262-265°C (dec)* |

| Electronic Effect | Neutral | Electron-withdrawing ( | Strong Electron-withdrawing ( |

| Steric Bulk | Low | Moderate (Para extension) | High (Meta width expansion) |

| Primary Target | Phenylalanine Hydroxylase (Substrate) | Tryptophan Hydroxylase (Inhibitor) | NMDA Receptor (Glycine Site) |

| Key Biological Outcome | Protein Synthesis / Neurotransmitter Precursor | Serotonin Depletion (5-HT) | Neuroprotection / Anticonvulsant |

*Note: Melting points for halogenated amino acids often occur with decomposition. Values for 3,5-dibromo derivatives typically mirror the high thermal stability of the para-bromo analog (262°C).[1]

Mechanism of Action: Neuroprotection vs. Depletion

The defining divergence in efficacy between 3,5-DBr-Phe and other halogenated analogs is its target specificity.[1] While 4-chlorophenylalanine is a classic "depleter" used to induce serotonin deficiency models, 3,5-DBr-Phe acts as a "stabilizer" of glutamatergic transmission.[1]

The NMDA Receptor Modulation (3,5-DBr-Phe)

Excessive activation of NMDA receptors (NMDAR) by glutamate leads to excitotoxicity, a primary cause of neuronal death in stroke.[1]

-

Mechanism: 3,5-DBr-L-Phe binds to the glycine co-agonist site of the NMDA receptor.[1]

-

Efficacy: It acts as a weak partial agonist . Unlike full antagonists (which cause complete receptor shutdown and psychotomimetic side effects), 3,5-DBr-Phe maintains a basal level of receptor activity while preventing toxic over-activation during glutamate surges.[1]

-

Outcome: Significant reduction in infarct volume (stroke) and seizure severity in rat models.[1]

Tryptophan Hydroxylase Inhibition (4-Cl-Phe)[1]

-

Mechanism: 4-Chloro-Phe acts as a competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1]

-

Efficacy: Highly effective at depleting brain serotonin (5-HT) levels (>90% reduction).[1]

-

Outcome: Used to study sleep and mood disorders, but exhibits high toxicity (weight loss, mortality) in animal models, making it unsuitable for therapeutic neuroprotection.[1]

Visualizing the Divergent Pathways

The following diagram illustrates how the structural substitution directs the molecule down two completely different pharmacological pathways.

Figure 1: Divergent pharmacological pathways of Phenylalanine derivatives. 4-Chloro-Phe targets serotonin synthesis enzymes leading to depletion, while 3,5-Dibromo-Phe modulates NMDA receptors for neuroprotection.[1]

Enzyme Inhibition: Alkaline Phosphatase (ALP)

L-Phenylalanine is a known uncompetitive inhibitor of tissue-specific alkaline phosphatases (specifically Intestinal ALP and Placental ALP), but not the tissue-nonspecific isozyme (Liver/Bone/Kidney).[1]

-

L-Phe Efficacy:

for Intestinal ALP.[1] -

Halogenated Effect: The introduction of bulky halogens generally disrupts this specific inhibition.

-

4-Chloro-Phe: Retains some inhibitory capacity but often with altered kinetics due to the para substitution interfering with the active site pocket geometry.[1]

-

3,5-Dibromo-Phe: The steric bulk at the meta positions creates significant hindrance.[1] While specific

data is sparse compared to the 4-Cl variant, structural modeling suggests 3,5-DBr-Phe is a poor inhibitor of ALP compared to the native amino acid.[1] This lack of ALP inhibition is advantageous for drug development, as it minimizes off-target gastrointestinal side effects.[1]

-

Supramolecular Applications: Hydrogel Formation

Beyond pharmacology, halogenated phenylalanines are premier building blocks in materials science for self-assembling hydrogels.[1]

-

Driving Force: Halogen bonding and

- -

Comparison:

-

Fmoc-Pentafluoro-Phe (F5-Phe): The "gold standard" for rapid gelation at low concentrations (

wt%) due to strong fluorous interactions.[1] -

3,5-Dibromo-Phe: The large bromine atoms provide strong halogen bond donors (

-hole).[1] However, the meta substitution pattern creates a "kinked" stacking geometry compared to the planar stacking of para-substituted or perfluorinated variants.[1] -

Application: 3,5-Dibromo derivatives are often used to tune the mechanical stiffness of hydrogels.[1] Mixing 3,5-DBr-Phe with non-halogenated peptides can disrupt fibril formation or create softer, more porous gels suitable for specific drug release profiles.[1]

-

Experimental Protocols

Protocol A: Evaluation of NMDA Receptor Modulation (In Vitro)

Objective: To verify the partial agonist activity of 3,5-DBr-L-Phe using a patch-clamp assay.[1]

-

Cell Preparation: Use cultured hippocampal neurons (DIV 14-21).[1]

-

Solutions:

-

Electrophysiology:

-

Data Analysis:

Protocol B: Synthesis of 3,5-Dibromo-DL-Phenylalanine (Lab Scale)

Note: Direct bromination of Phenylalanine is difficult due to oxidation sensitivity.[1] The standard route is via acetamidomalonate synthesis.[1]

-

Starting Material: 3,5-Dibromobenzyl bromide.

-

Condensation:

-

Reflux 3,5-Dibromobenzyl bromide with Diethyl acetamidomalonate in anhydrous ethanol containing sodium ethoxide (NaOEt) for 4-6 hours.

-

Monitor via TLC (Hexane:EtOAc 3:1).[1]

-

-

Hydrolysis & Decarboxylation:

-

Evaporate ethanol. Resuspend residue in 6M HCl.

-

Reflux for 12-18 hours to hydrolyze esters and decarboxylate.[1]

-